4-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS No.: 1105229-06-8
Cat. No.: VC6687544
Molecular Formula: C18H14ClN3O3
Molecular Weight: 355.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105229-06-8 |
|---|---|
| Molecular Formula | C18H14ClN3O3 |
| Molecular Weight | 355.78 |
| IUPAC Name | 4-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C18H14ClN3O3/c1-11-2-7-14-15(8-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3 |
| Standard InChI Key | RBMNKGZNUMYNIQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic reactions combining heterocyclic chemistry and functional group transformations.
General Synthetic Pathway
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Formation of the 1,2,4-Oxadiazole Ring:
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Introduction of the Chlorophenyl Group:
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The chlorophenyl moiety is introduced via electrophilic substitution or coupling reactions.
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Coupling with Benzo[b]14Oxazin-3(4H)-one:
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The oxazine core is synthesized separately through cyclization reactions involving aromatic amines and carbonyl compounds.
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The final step involves linking the oxadiazole and oxazine cores through a methyl bridge.
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Reaction Conditions
| Step | Reagents/Catalysts | Conditions |
|---|---|---|
| Oxadiazole Formation | Hydrazide + Nitrile | Acidic/Basic medium; heat |
| Chlorophenyl Addition | Chlorobenzene derivative + Base | Elevated temperature |
| Final Coupling | Oxazine derivative + Methylating Agent | Solvent-based; reflux or sonication |
Biological Activities
The compound's structure suggests potential biological activities due to its pharmacophore-rich framework.
Potential Applications
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Antimicrobial Activity:
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Antioxidant Properties:
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Anti-Cancer Potential:
Mechanism of Action
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The compound may interact with bacterial or fungal enzymes by forming hydrogen bonds or π-π interactions with active site residues.
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The electron-withdrawing chlorine atom enhances lipophilicity, aiding in cell membrane penetration.
Material Science Relevance
Compounds containing oxadiazole rings are also studied for their electro-optical properties:
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High thermal stability makes them suitable for organic light-emitting diodes (OLEDs) .
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Their ability to transport electrons efficiently is valuable in photovoltaic applications.
Toxicological Profile
While detailed toxicity data for this specific compound is unavailable, related oxadiazole derivatives exhibit varying toxicity levels:
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Lower toxicity compared to starting materials when tested in vitro.
Safety Considerations
Proper handling protocols should be followed due to potential cytotoxic effects associated with halogenated aromatic compounds.
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